molecular formula C11H16F3NO4 B1475142 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate CAS No. 1980044-86-7

2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate

Cat. No.: B1475142
CAS No.: 1980044-86-7
M. Wt: 283.24 g/mol
InChI Key: SBTKZKOXVIYMQG-UHFFFAOYSA-N
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Description

The compound “2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate” is a chemical compound with the CAS number 1980044-86-7 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through an isocyanide insertion reaction .


Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3 has been reported with the formula C19H27NO3 .


Chemical Reactions Analysis

The chemical reactions involving compounds related to this compound are complex and involve multiple steps. For instance, the configuration of derivatives of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester was considered having significant influence on the muscarinic activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, the crystal structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3 has been reported with the formula C19H27NO3 .

Scientific Research Applications

Synthesis and Reactivity

The compound 2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate and its derivatives have been studied for their unique reactivity and synthetic applications. For instance, research has explored the solvolysis reactions of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates, revealing that major reactions include elimination and unrearranged substitution with inversion of configuration. The extent of rearrangement is solvent-dependent, indicating the compound's sensitivity to reaction conditions and its potential utility in synthetic organic chemistry for producing specific stereoisomers (Banks & Maskill, 1976).

Conformational Studies and Structure-Activity Relationships

Conformational studies and the exploration of structure-activity relationships (SAR) are crucial for understanding how the spatial arrangement of molecules affects their biological activity. For example, derivatives of acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-6-yl ester were synthesized to investigate their influence on muscarinic activity. Such studies are foundational for drug discovery and development, providing insights into how changes in molecular structure can modulate biological effects (Niu & Lu, 2003).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways for producing complex bicyclic structures. For instance, concise syntheses of bridged morpholines starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid have been described, showcasing innovative approaches to generating bicyclic compounds with potential pharmaceutical applications (Zaytsev et al., 2016).

Catalysis and Mechanistic Insights

Studies have provided valuable mechanistic insights into the reactions involving bicyclic compounds, such as the oligomerization of bicyclic oxalactam. These reactions are facilitated by specific catalysts, offering a deeper understanding of the processes that can be harnessed for creating polymers and other high-molecular-weight compounds from bicyclic starting materials (Hashimoto & Sumitomo, 1984).

Biochemical Analysis

Biochemical Properties

2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, thereby altering the production of key metabolites . These interactions can lead to changes in the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.C2HF3O2/c11-9(12)5-6-3-7-1-2-8(4-6)10-7;3-2(4,5)1(6)7/h6-8,10H,1-5H2,(H,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTKZKOXVIYMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate
Reactant of Route 2
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate
Reactant of Route 3
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate
Reactant of Route 4
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate
Reactant of Route 5
Reactant of Route 5
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate
Reactant of Route 6
2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate

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